molecular formula C26H30N2O6S B2566248 ethyl 1-[6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate CAS No. 902945-66-8

ethyl 1-[6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate

Cat. No.: B2566248
CAS No.: 902945-66-8
M. Wt: 498.59
InChI Key: BOHSEDAOVIRVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinoline core substituted at positions 6 and 7 with methoxy groups and at position 3 with a 4-methylbenzenesulfonyl moiety. A piperidine ring linked via position 4 of the quinoline bears an ethyl carboxylate ester at position 2.

Properties

IUPAC Name

ethyl 1-[6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6S/c1-5-34-26(29)18-7-6-12-28(16-18)25-20-13-22(32-3)23(33-4)14-21(20)27-15-24(25)35(30,31)19-10-8-17(2)9-11-19/h8-11,13-15,18H,5-7,12,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHSEDAOVIRVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 1-[6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Functional Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate. The sulfonyl group can be added through sulfonation reactions using sulfonyl chlorides.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the quinoline and piperidine moieties, followed by esterification to introduce the ethyl carboxylate group.

Industrial production methods may involve optimization of these steps to improve yield and efficiency, such as using catalysts or alternative solvents.

Chemical Reactions Analysis

Ethyl 1-[6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide or the quinoline ring to a tetrahydroquinoline.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a quinoline core, methoxy groups, and a sulfonyl group, contributing to its diverse reactivity and potential pharmacological properties. The molecular formula is C26H30N2O6SC_{26}H_{30}N_2O_6S with a molecular weight of approximately 478.59 g/mol.

Synthesis Methods:

  • Quinoline Derivatives : The synthesis often involves the reaction of quinoline derivatives with piperidine and subsequent carboxylation.
  • Sulfonylation : The introduction of the sulfonyl group can be achieved through various electrophilic aromatic substitution reactions.
  • Purification Techniques : Methods such as chromatography are employed to ensure high purity of the synthesized compound.

Biological Applications

The biological activities of ethyl 1-[6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate stem from its interaction with various biological targets:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth. The presence of the quinoline structure may enhance its ability to interact with these targets, leading to apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Properties : Preliminary studies indicate that derivatives with similar structures may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds related to this compound:

StudyFindings
In vitro Anticancer Study A derivative demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutic agents.
Anti-inflammatory Research Compounds with similar sulfonamide structures exhibited reduced levels of pro-inflammatory cytokines in animal models of arthritis .
Neuroprotective Investigation A related quinoline derivative showed protective effects against oxidative stress-induced neuronal damage in vitro.

Mechanism of Action

The mechanism of action of ethyl 1-[6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. The sulfonyl group can interact with enzymes, inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its combination of a quinoline core, sulfonyl group, and piperidine-carboxylate ester. Below is a comparative analysis with key analogs:

Compound Name Core Structure Key Substituents Functional Impact Reference
Target Compound : Ethyl 1-[6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate Quinoline 6,7-Dimethoxy; 3-(4-methylbenzenesulfonyl); piperidine-3-carboxylate High polarity (sulfonyl), potential protease inhibition, ester enhances lipophilicity
Ethyl 1-[6,7-dimethoxy-3-(aminomethyl)quinolin-2-yl]piperidine-3-carboxylate (Chembase entry) Quinoline 6,7-Dimethoxy; 3-(aminomethyl); piperidine-3-carboxylate Increased solubility (amine), reduced steric hindrance vs. sulfonyl
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Naphthyridine Oxo group; piperidine-carboxylate Rigid bicyclic structure; ketone may limit metabolic stability
N-(4-Methylbenzenesulfonyl)-bis((4-methylbenzenesulfonyl(oxy))ethyl)amine Sulfonamide Dual 4-methylbenzenesulfonyl groups High electron-withdrawing effects; potential for polymer or catalyst applications

Physicochemical Properties

  • Polarity: The sulfonyl group increases polarity compared to analogs with methoxy or aminomethyl groups, as evidenced by NMR chemical shifts in sulfonamide derivatives .
  • Solubility : The ester group in the target compound likely improves lipophilicity relative to carboxylic acid derivatives, similar to ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate .
  • Stability : Sulfonyl groups generally enhance thermal and oxidative stability compared to amine or ether substituents .

Research Findings and Data Tables

Spectroscopic Data Highlights

  • Target Compound (Expected) :

    • 1H NMR : Peaks near δ 4.1–4.2 (ester -OCH2CH3), δ 2.4–2.6 (piperidine protons), δ 2.3 (Ar-SO2-CH3) .
    • HRMS : Calculated for C27H30N2O7S: 526.17 [M+H]+.
  • Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate :

    • 1H NMR : δ 4.12 (q, ester), δ 3.06 (m, piperidine), δ 1.24 (t, -CH3) .

Biological Activity

Ethyl 1-[6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C27H33N5O6S\text{C}_{27}\text{H}_{33}\text{N}_{5}\text{O}_{6}\text{S}

This compound features a quinoline core with methoxy and sulfonyl substituents, which are critical for its biological activity.

Research indicates that compounds with similar structures often act as inhibitors of various kinases involved in cancer progression. Specifically, this compound may inhibit key signaling pathways that are overactive in tumors, such as:

  • VEGFR (Vascular Endothelial Growth Factor Receptor) : Involved in angiogenesis.
  • ERK (Extracellular Signal-Regulated Kinase) : Plays a role in cell proliferation.
  • Abl Kinase : Associated with certain leukemias.

These targets are crucial for developing multitargeted therapies aimed at reducing tumor growth and metastasis.

In Vitro Studies

In vitro studies have demonstrated that derivatives of similar piperidine-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • HepG2 (Liver Cancer Cell Line) :
    • A derivative showed an IC50 value of 11.3 μM , indicating effective inhibition of cell proliferation.
    • Induced significant apoptosis in HepG2 cells, suggesting a mechanism involving programmed cell death .
  • K562 (Chronic Myeloid Leukemia Cell Line) :
    • Another compound exhibited an IC50 value of 4.5 μM , highlighting its potency against cells with hyperactive kinase signaling .

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the quinoline and piperidine moieties can enhance the potency and selectivity of these compounds against specific kinases. For example, the introduction of various substituents on the quinoline ring has been shown to improve binding affinity to target proteins .

Clinical Relevance

Several studies have explored the clinical implications of using compounds similar to this compound in combination therapies for cancer treatment:

  • A study highlighted that combining such inhibitors with traditional chemotherapeutics can enhance bioavailability and efficacy against resistant cancer types .

Summary Table of Biological Activities

Cell Line Compound IC50 Value (μM) Mechanism
HepG26b11.3Apoptosis induction
K5626b4.5Inhibition of hyperactive kinases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.